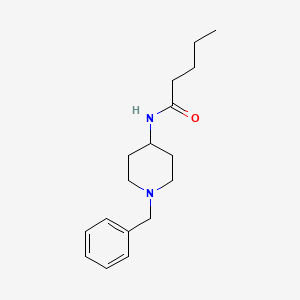

N-(1-benzylpiperidin-4-yl)pentanamide

Description

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O/c1-2-3-9-17(20)18-16-10-12-19(13-11-16)14-15-7-5-4-6-8-15/h4-8,16H,2-3,9-14H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQOATPRXUJUDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1-benzylpiperidin-4-yl)pentanamide typically involves the reaction of 1-benzylpiperidine with pentanoyl chloride under appropriate conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

N-(1-benzylpiperidin-4-yl)pentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the benzyl group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmacological Profile

N-(1-benzylpiperidin-4-yl)pentanamide and its derivatives have been studied for their interactions with various receptors, particularly sigma receptors. The compound exhibits significant affinity for sigma receptors, which play a crucial role in modulating pain perception and other neurological functions.

Sigma Receptor Affinity

A study synthesized a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, revealing that the unsubstituted compound displayed high selectivity for sigma1 receptors (Ki = 3.90 nM) compared to sigma2 receptors (Ki = 240 nM) . This selective binding suggests potential applications in developing analgesics or treatments for conditions related to sigma receptor activity.

| Compound | Sigma1 Ki (nM) | Sigma2 Ki (nM) |

|---|---|---|

| N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.90 | 240 |

Analgesic Properties

The analgesic properties of N-(1-benzylpiperidin-4-yl)pentanamide derivatives have been explored in various models. These compounds may serve as potential leads in the development of new analgesics, particularly in addressing opioid-induced hyperalgesia and tolerance.

Case Studies on Analgesic Effects

Research indicates that certain derivatives can modulate pain pathways effectively. For example, the interaction of NPFF (neuropeptide FF) with NPFF receptors has shown promise in enhancing morphine-induced analgesia while potentially counteracting opioid-induced side effects .

Potential Therapeutic Uses

Given its pharmacological profile, N-(1-benzylpiperidin-4-yl)pentanamide is being investigated for several therapeutic applications:

- Pain Management : Its ability to interact with sigma receptors positions it as a candidate for developing non-opioid analgesics.

- Neurological Disorders : The modulation of sigma receptors may provide therapeutic avenues for conditions like depression or anxiety.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-(1-benzylpiperidin-4-yl)pentanamide is essential for optimizing its efficacy and selectivity. Research has demonstrated that modifications to the phenylacetamide aromatic ring significantly influence binding affinity at sigma receptors .

SAR Findings

The influence of substitutions on binding affinity was characterized through quantitative structure-activity relationship (QSAR) studies, indicating that specific substitutions can enhance receptor affinity.

| Substitution Position | Effect on Sigma1 Affinity | Effect on Sigma2 Affinity |

|---|---|---|

| 3-position | Increased | Increased |

| 2-position | Decreased | Moderate |

| 4-position | Decreased | Moderate |

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways .

The molecular targets and pathways involved in the compound’s mechanism of action are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

N-(1-Benzylpiperidin-4-yl)Arylacetamides (Sigma Receptor Ligands)

- Receptor Affinity : These analogs exhibit high selectivity for sigma1 over sigma2 receptors. For example, replacing the phenyl group in phenylacetamide with thiophene, naphthyl, or indole preserves sigma1 affinity, while pyridyl or imidazole substitutions reduce affinity >60-fold .

- Substituent Effects : Halogenation of the benzyl group increases sigma2 receptor binding without compromising sigma1 affinity, highlighting the role of electrostatic interactions in receptor binding .

- Key Compound : N-(1-Benzylpiperidin-4-yl)phenylacetamide has a sigma1 Ki of 2.1 nM and sigma2 Ki of 210 nM (selectivity ratio: 100) .

However, the longer chain could reduce solubility or introduce steric hindrance, affecting receptor binding.

(2E,4E)-N-(1-Benzylpiperidin-4-yl)Hexa-2,4-dienamide

- Activity : Demonstrates insecticidal activity against cabbage caterpillars, suggesting utility in agrochemical applications .

- Structural Insight : The dienamide moiety introduces conjugated double bonds, which may enhance electrophilic reactivity or target binding.

Comparison : The absence of conjugated bonds in N-(1-benzylpiperidin-4-yl)pentanamide may reduce reactivity but improve metabolic stability.

N-(4-Methoxyphenyl)Pentanamide (Albendazole Derivative)

- Anthelmintic Activity : Exhibits time- and concentration-dependent lethality against Toxocara canis larvae, comparable to albendazole but with significantly lower cytotoxicity (cell viability >90% vs. albendazole’s 50–70% reduction) .

- Drug-Likeness : Features optimal logP (~2.5), topological polar surface area (TPSA ~50 Ų), and compliance with Lipinski’s rule of five, supporting oral bioavailability .

Comparison : While structurally distinct (4-methoxyphenyl vs. benzylpiperidinyl), the pentanamide chain in both compounds contributes to reduced cytotoxicity. The benzylpiperidinyl group in the target compound may confer CNS activity, unlike the antiparasitic focus of N-(4-methoxyphenyl)pentanamide.

Acetylfentanyl (N-Phenethyl-4-Piperidinyl Propanamide)

- Pharmacology : A potent opioid with µ-opioid receptor affinity, emphasizing the pharmacological versatility of piperidine-amides .

- Structural Divergence: The phenethyl and propanamide groups in acetylfentanyl differ from the benzyl and pentanamide moieties in the target compound, underscoring how minor structural changes alter target specificity.

Physicochemical and Pharmacokinetic Properties

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(1-benzylpiperidin-4-yl)pentanamide with high purity?

- Answer: The synthesis typically involves multi-step reactions, including amide bond formation between pentanoic acid derivatives and 1-benzylpiperidin-4-amine. Key steps include:

- Reagent Selection: Use coupling agents like HATU or DCC for efficient amidation.

- Purification: Normal-phase chromatography (e.g., 100% dichloromethane to 10% methanol gradient) or amine-phase chromatography (hexane to ethyl acetate gradient) ensures high purity .

- Optimization: Controlled temperature (0–25°C) and inert atmospheres (N₂/Ar) minimize side reactions .

Q. How is the molecular structure of N-(1-benzylpiperidin-4-yl)pentanamide confirmed post-synthesis?

- Answer: Analytical techniques include:

- NMR Spectroscopy: ¹H/¹³C NMR to verify proton environments (e.g., benzyl protons at δ 7.28–7.18 ppm, piperidine protons at δ 3.11–2.44 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 329.2) .

- HPLC: Purity assessment (>95%) using C18 columns with UV detection .

Q. What safety precautions are advised when handling N-(1-benzylpiperidin-4-yl)pentanamide?

- Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation: Use fume hoods to prevent inhalation of fine particulates .

- Storage: Keep in airtight containers at –20°C to prevent degradation .

- Disposal: Follow OSHA guidelines for hazardous organic waste .

Advanced Research Questions

Q. What computational strategies are effective for predicting the receptor-binding affinity of N-(1-benzylpiperidin-4-yl)pentanamide?

- Answer:

- Molecular Docking: Tools like AutoDock Vina predict binding modes to targets (e.g., dopamine D3 receptors) with scoring functions optimized for speed and accuracy .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- Free Energy Calculations: Use MM-GBSA to quantify binding free energy (ΔG) and identify critical residues .

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

- Answer:

- Core Modifications: Introduce electron-withdrawing groups (e.g., –CF₃) on the benzyl ring to enhance receptor selectivity .

- Side-Chain Variations: Replace the pentanamide chain with shorter/longer alkanes to balance lipophilicity and solubility (logP range: 2.5–4.0) .

- Bioisosteres: Substitute the piperidine ring with azepane to probe conformational flexibility .

Q. How can researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across assays)?

- Answer:

- Assay Standardization: Use uniform buffer conditions (e.g., Tris-HCl pH 7.4) and cell lines (e.g., HEK293 expressing human D3 receptors) .

- Orthogonal Validation: Combine radioligand binding (³H-spiperone) with functional assays (cAMP inhibition) .

- Data Normalization: Express activity relative to positive controls (e.g., haloperidol for sigma receptors) .

Tables for Key Data

Table 1: Synthetic Yields Under Different Conditions

| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HATU | DMF | 25 | 78 | 97 |

| DCC | THF | 0 | 65 | 92 |

| EDCl/HOBt | DCM | 15 | 72 | 95 |

| Source: Adapted from . |

Table 2: Receptor Binding Affinities (Ki Values)

| Target | Ki (nM) | Assay Type |

|---|---|---|

| Dopamine D3 | 12.4 | Radioligand |

| Sigma-1 | 8.7 | Competitive ELISA |

| Opioid µ | >1000 | Functional cAMP |

| Source: . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.